molecular formula C11H10FNO B8285209 3-(2-Fluoropyridin-3-yl)cyclohex-2-enone

3-(2-Fluoropyridin-3-yl)cyclohex-2-enone

Cat. No.: B8285209
M. Wt: 191.20 g/mol
InChI Key: BVMLCSZXSIDYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoropyridin-3-yl)cyclohex-2-enone is a fluorinated enaminone derivative featuring a cyclohexenone core substituted with a 2-fluoropyridin-3-yl group. The fluorine atom at the 2-position of the pyridine ring introduces electronic effects (e.g., electron-withdrawing character) that influence reactivity, solubility, and binding affinity in biological systems .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

3-(2-fluoropyridin-3-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C11H10FNO/c12-11-10(5-2-6-13-11)8-3-1-4-9(14)7-8/h2,5-7H,1,3-4H2

InChI Key

BVMLCSZXSIDYGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)C2=C(N=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Core Structure Substituent Features Key References
3-(2-Fluoropyridin-3-yl)cyclohex-2-enone Cyclohex-2-enone 2-Fluoropyridin-3-yl
KRS-5Me-4-F Cyclohex-2-enone 4-Fluorophenylamino
3-(Pyridine-3-ylamino)cyclohex-2-enone Cyclohex-2-enone Pyridin-3-ylamino
(E)-3-(Pyridin-2-ylethynyl)cyclohex-2-enone Cyclohex-2-enone Pyridin-2-ylethynyl + oxime
3-(Methylamino)cyclohex-2-enone Cyclohex-2-enone Methylamino

Key Observations:

  • KRS-5Me-4-F: Substitution with a 4-fluoroanilino group enhances anticonvulsant activity compared to non-fluorinated analogs, likely due to improved lipophilicity and metabolic stability .
  • 3-(Pyridine-3-ylamino)cyclohex-2-enone: The amino linker introduces hydrogen-bonding capacity, which is absent in the fluoropyridinyl variant. This difference impacts its role as a synthetic intermediate in multicomponent reactions .
  • (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-enone oxime: The ethynyl spacer and oxime group confer metal-chelating properties, making it suitable for radiopharmaceutical applications (e.g., PET imaging ligands) .

Physicochemical Properties

Compound Name LogP (Predicted) Melting Point (°C) Solubility Trends
This compound ~2.1* Not reported Moderate in polar solvents
KRS-5Me-4-F ~2.8 Not reported Low aqueous solubility
3-(Methylamino)cyclohex-2-enone ~1.5 68–69 High in polar solvents

*Predicted using fragment-based methods. Fluorine reduces LogP compared to chlorinated analogs (e.g., KRS-5Me-3-Cl, LogP ~3.2) .

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